

# In-Depth Technical Guide: Iptacopan (LNP023)

## Binding Affinity to Human Factor B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Iptacopan hydrochloride*

Cat. No.: *B8117020*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Iptacopan (LNP023) to human Factor B. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflows.

### Core Data Summary: Binding Affinity of Iptacopan to Human Factor B

Iptacopan is a potent and selective inhibitor of human Factor B, a key serine protease in the alternative complement pathway.<sup>[1]</sup> Its high-affinity binding disrupts the formation of the C3 convertase, a critical step in the amplification of the complement cascade.<sup>[1]</sup> The binding affinity of Iptacopan has been characterized using various biochemical and biophysical methods, with key quantitative data summarized in the table below.

| Parameter | Value                  | Method                                     | Source                                         |
|-----------|------------------------|--------------------------------------------|------------------------------------------------|
| Kd        | 7.9 nM ( $\pm$ 1.9 nM) | Surface Plasmon Resonance (SPR)            | Schubart et al., 2019[2][3]; MedchemExpress[4] |
| IC50      | 10 nM                  | Factor B enzymatic assay                   | MedchemExpress[4]                              |
| IC50      | 12 nM                  | Factor B enzymatic assay                   |                                                |
| IC50      | 130 nM                 | AP-induced MAC formation (50% human serum) |                                                |
| IC50      | 400 nM                 | Hemolysis of PNH erythrocytes              | Schubart et al., 2019[5]                       |

## Signaling Pathway and Mechanism of Action

The alternative complement pathway is a crucial component of the innate immune system. It is initiated by the spontaneous hydrolysis of C3 to C3(H<sub>2</sub>O), which then binds to Factor B. This complex is subsequently cleaved by Factor D to form the fluid-phase C3 convertase, C3(H<sub>2</sub>O)Bb. This convertase cleaves more C3 into C3a and C3b. C3b can covalently attach to surfaces and bind to Factor B, which is then cleaved by Factor D to form the surface-bound C3 convertase, C3bBb. This convertase is the central amplification enzyme of the alternative pathway, leading to further C3 cleavage and the downstream formation of the membrane attack complex (MAC), which lyses pathogens and cells.

Iptacopan exerts its inhibitory effect by binding with high affinity to the serine protease domain of Factor B.[1] This binding prevents the cleavage of Factor B by Factor D, thereby blocking the formation of the active C3 convertase (C3bBb).[1] Consequently, the amplification loop of the alternative pathway is suppressed.



[Click to download full resolution via product page](#)

Iptacopan inhibits Factor B, blocking C3 convertase formation.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the binding affinity of Iptacopan to human Factor B.

### Surface Plasmon Resonance (SPR) for Kd Determination

This protocol outlines the general procedure for determining the dissociation constant (Kd) of Iptacopan for Factor B using SPR. Specific parameters may vary based on the instrument and sensor chip used.

**Objective:** To measure the binding kinetics and affinity of Iptacopan to immobilized human Factor B.

**Materials:**

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Human Factor B (ligand)
- Iptacopan (analyte)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., HBS-EP+)
- Activation reagents (e.g., EDC/NHS)
- Blocking agent (e.g., ethanolamine-HCl)

**Protocol:**

- Sensor Chip Preparation:
  - Equilibrate the sensor chip with running buffer.

- Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
- Ligand Immobilization:
  - Dilute human Factor B in the immobilization buffer to a concentration of 10-50 µg/mL.
  - Inject the Factor B solution over the activated sensor surface until the desired immobilization level is reached (typically 2000-3000 Response Units).
  - Inject the blocking agent to deactivate any remaining active esters.
- Analyte Binding:
  - Prepare a series of dilutions of Iptacopan in running buffer (e.g., 0.1 nM to 100 nM).
  - Inject each concentration of Iptacopan over the immobilized Factor B surface for a defined association time, followed by a dissociation phase with running buffer.
  - A blank injection of running buffer should be used for double referencing.
- Data Analysis:
  - The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant ( $K_d = kd/ka$ ).

## Hemolysis Assay for IC50 Determination

This functional assay measures the ability of Iptacopan to inhibit the alternative pathway-mediated lysis of red blood cells.

**Objective:** To determine the half-maximal inhibitory concentration (IC50) of Iptacopan in a functional alternative pathway assay.

### Materials:

- Rabbit red blood cells (rRBCs)

- Normal human serum (NHS) as a source of complement
- Gelatin Veronal Buffer with Mg<sup>2+</sup> and EGTA (GVB-Mg-EGTA)
- Iptacopan
- Spectrophotometer

**Protocol:**

- Preparation of rRBCs:
  - Wash rRBCs with GVB-Mg-EGTA until the supernatant is clear.
  - Resuspend the rRBCs to a final concentration of  $2 \times 10^8$  cells/mL.
- Assay Setup:
  - Prepare a serial dilution of Iptacopan in GVB-Mg-EGTA.
  - In a 96-well plate, add the diluted Iptacopan, NHS (typically at a final concentration of 10-20%), and the rRBC suspension.
  - Include control wells for 0% lysis (rRBCs in buffer) and 100% lysis (rRBCs in water).
- Incubation and Measurement:
  - Incubate the plate at 37°C for 30-60 minutes.
  - Centrifuge the plate to pellet the intact rRBCs.
  - Transfer the supernatant to a new plate and measure the absorbance at 412-415 nm to quantify the amount of hemoglobin released.
- Data Analysis:
  - Calculate the percentage of hemolysis for each Iptacopan concentration relative to the 0% and 100% lysis controls.

- Plot the percentage of hemolysis against the log of the Iptacopan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the binding affinity of a small molecule inhibitor to its protein target.



[Click to download full resolution via product page](#)

General workflow for determining binding affinity.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Iptacopan (LNP023) Binding Affinity to Human Factor B]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8117020#iptacopan-lnp023-binding-affinity-to-human-factor-b>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)